Cas no 51047-59-7 (2-Methyl-6-piperazin-1-ylpyrazine)

2-Methyl-6-piperazin-1-ylpyrazine 化学的及び物理的性質
名前と識別子
-
- 2-Methyl-6-(piperazin-1-yl)pyrazine
- 2-METHYL-6-PIPERAZIN-1-YLPYRAZINE
- Pyrazine,2-methyl-6-(1-piperazinyl)-
- 2-methyl-6-piperazinylpyrazine
- 6'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyrazinyl
- 6-Piperazino-2-methylpyrazin
- MFCD08272850
- DTXSID70604716
- FT-0729912
- CHEMBL3302698
- BCA04759
- CS-0314015
- 2-methyl-6-piperazin-1-ylpyrazine, AldrichCPR
- AKOS006345725
- SCHEMBL1026934
- PS-6152
- 51047-59-7
- DB-071293
- G74738
- 2-Methyl-6-piperazin-1-ylpyrazine
-
- MDL: MFCD08272850
- インチ: InChI=1S/C9H14N4/c1-8-6-11-7-9(12-8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3
- InChIKey: ZQAVHWZTBHGKFK-UHFFFAOYSA-N
- SMILES: CC1=NC(N2CCNCC2)=CN=C1
計算された属性
- 精确分子量: 178.12200
- 同位素质量: 178.121846464g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 156
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41Ų
- XLogP3: 0
じっけんとくせい
- Boiling Point: 347.553°C at 760 mmHg
- PSA: 41.05000
- LogP: 0.58840
2-Methyl-6-piperazin-1-ylpyrazine Security Information
2-Methyl-6-piperazin-1-ylpyrazine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Methyl-6-piperazin-1-ylpyrazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR9044-250mg |
2-Methyl-6-piperazin-1-ylpyrazine |
51047-59-7 | 95% | 250mg |
£66.00 | 2025-02-20 | |
Fluorochem | 068697-250mg |
2-Methyl-6-piperazin-1-ylpyrazine |
51047-59-7 | 97% | 250mg |
£179.00 | 2022-03-01 | |
1PlusChem | 1P00D9CD-250mg |
2-METHYL-6-PIPERAZIN-1-YLPYRAZINE |
51047-59-7 | 97% | 250mg |
$104.00 | 2024-04-30 | |
Ambeed | A508043-100mg |
2-Methyl-6-(piperazin-1-yl)pyrazine |
51047-59-7 | 97% | 100mg |
$53.0 | 2024-04-19 | |
A2B Chem LLC | AG17837-1g |
2-Methyl-6-piperazin-1-ylpyrazine |
51047-59-7 | 95% | 1g |
$293.00 | 2024-04-19 | |
A2B Chem LLC | AG17837-250mg |
2-Methyl-6-piperazin-1-ylpyrazine |
51047-59-7 | 95% | 250mg |
$153.00 | 2024-04-19 | |
1PlusChem | 1P00D9CD-10mg |
2-Methyl-6-piperazin-1-ylpyrazine |
51047-59-7 | >97% | 10mg |
$236.00 | 2025-02-18 | |
1PlusChem | 1P00D9CD-5mg |
2-Methyl-6-piperazin-1-ylpyrazine |
51047-59-7 | >97% | 5mg |
$212.00 | 2025-02-18 | |
Chemenu | CM125431-1g |
2-methyl-6-(piperazin-1-yl)pyrazine |
51047-59-7 | 95% | 1g |
$294 | 2021-08-05 | |
Apollo Scientific | OR9044-1g |
2-Methyl-6-piperazin-1-ylpyrazine |
51047-59-7 | 95% | 1g |
£145.00 | 2025-02-20 |
2-Methyl-6-piperazin-1-ylpyrazine 関連文献
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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7. Book reviews
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
2-Methyl-6-piperazin-1-ylpyrazineに関する追加情報
2-Methyl-6-(Piperazin-1-yl)Pyrazine: A Comprehensive Overview
The compound with CAS No. 51047-59-7, commonly referred to as 2-Methyl-6-(Piperazin-1-yl)Pyrazine, is a fascinating organic molecule that has garnered significant attention in the fields of chemistry and pharmacology. This compound belongs to the class of pyrazine derivatives, which are known for their diverse applications in drug discovery and material science. The structure of 2-Methyl-6-(Piperazin-1-yl)Pyrazine consists of a pyrazine ring, a piperazine group, and a methyl substituent, making it a unique candidate for various chemical and biological studies.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-Methyl-6-(Piperazin-1-yl)Pyrazine. Researchers have employed various strategies, including microwave-assisted synthesis and catalytic methods, to optimize the production process. These methods not only enhance the yield but also reduce the reaction time, making the compound more accessible for large-scale applications. The structural versatility of pyrazine derivatives has been exploited in numerous studies, highlighting their potential as building blocks for complex molecular architectures.
In terms of physical properties, 2-Methyl-6-(Piperazin-1-yl)Pyrazine exhibits distinct solubility characteristics, which are critical for its application in pharmaceutical formulations. Studies have shown that the compound demonstrates moderate solubility in organic solvents such as dichloromethane and ethanol, while being poorly soluble in water. This property is particularly advantageous for drug delivery systems that require controlled release mechanisms.
The biological activity of 2-Methyl-6-(Piperazin-1-yli)Pyrazine has been extensively investigated in recent years. Preclinical studies have revealed its potential as an anti-inflammatory agent, with promising results in reducing inflammation markers in experimental models. Additionally, the compound has shown selective inhibitory effects on certain enzymes associated with neurodegenerative diseases, suggesting its potential role in therapeutic interventions for conditions such as Alzheimer's disease.
The incorporation of a piperazine group into the structure of 2-Methyl-Pyrazine introduces significant changes in its pharmacokinetic profile. Piperazine is known for its ability to enhance membrane permeability and improve bioavailability, making it an attractive moiety for drug design. Recent studies have focused on optimizing the pharmacokinetics of this compound by modifying its substituents and exploring its interactions with biological membranes.
In conclusion, CAS No. 51047-59-7, or 2-Methyl-Pyrazine with Piperazine Substituent, represents a valuable addition to the library of pyrazine derivatives. Its unique chemical structure, combined with recent advancements in synthetic methods and biological studies, positions it as a promising candidate for future drug development and material science applications. As research continues to unravel its full potential, this compound is expected to play a pivotal role in advancing our understanding of pyrazine-based therapeutics.
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